molecular formula C12H17FN2O B2876942 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine CAS No. 2199971-65-6

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine

Cat. No.: B2876942
CAS No.: 2199971-65-6
M. Wt: 224.279
InChI Key: YONZQIOCOQMVFM-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is a pyridine derivative characterized by a fluorine atom at the 3-position and a 1-methylpiperidin-3-ylmethoxy substituent at the 2-position. Its structural features—such as the fluorine atom (electron-withdrawing) and the methylpiperidine moiety (basic, conformationally flexible)—suggest tailored interactions with biological targets, including enzymes and receptors .

Properties

IUPAC Name

3-fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-15-7-3-4-10(8-15)9-16-12-11(13)5-2-6-14-12/h2,5-6,10H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONZQIOCOQMVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the piperidine and pyridine rings.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is a fluorinated pyridine derivative with a fluorine atom at the 3-position and a methoxy group attached to a piperidine moiety at the 2-position. It is of interest in medicinal chemistry because of its potential biological activities and applications in drug development. The fluorine substitution can enhance lipophilicity and metabolic stability, making it valuable in pharmaceutical research.

Chemical Reactivity
The chemical reactivity of this compound primarily involves nucleophilic substitution reactions because of the electrophilic nature of the carbon atom bonded to the fluorine. The C–F bond is susceptible to cleavage under certain conditions, leading to the formation of various derivatives. Additionally, reactions with biological nucleophiles may occur, which could result in defluorination or other transformations that modify the compound's structure and activity.

Potential applications
this compound has potential applications in biomedical research areas.

Interaction studies
Interaction studies involving this compound focus on its binding affinity to nicotinic acetylcholine receptors. These studies often utilize radiolabeled versions of similar compounds to assess binding kinetics, selectivity, and competition with other ligands. Such investigations are crucial for understanding how modifications in structure influence biological activity and receptor interaction profiles.

Similar Compounds
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Fluoro-N-(1-methylpiperidin-4-yl)acetamideAcetamide group instead of methoxyPotential analgesic effectsDifferent receptor selectivity
4-Fluoro-N-(1-methylpiperidin-4-yl)benzamideBenzamide linkageAntidepressant activityEnhanced blood-brain barrier penetration
5-Fluoro-N-(1-methylpiperidin-4-yl)thiazoleThiazole ring additionAntimicrobial propertiesUnique pharmacophore for targeting infections

Mechanism of Action

The mechanism of action of 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the fluorine atom and the piperidine moiety . These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The compound’s activity is influenced by substituents on the pyridine ring and the nature of the bridging group. Key comparisons include:

(a) Bridge Length and Substituent Effects
  • Ethylene vs. Propyl Bridges : Compounds with a propyl bridge between the pyridine ring and sulfonamide moiety (e.g., 2a–q in ) exhibit higher antiproliferative activity than ethylene-bridged analogs (e.g., 1a–q ) . This suggests that increased chain length enhances target binding or solubility.
  • Hydroxyl vs. Methoxy Groups : Compounds with m-hydroxyl substituents generally show superior potency compared to methoxy analogs. However, exceptions occur when terminal substituents like p-trifluoromethyl or m-fluoro sulfonamide are present, as seen in 2g and 2h . The fluorine atom in 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine may similarly enhance activity by improving metabolic stability or binding affinity.
(b) Piperidine vs. Pyrrolidine Moieties
  • The methylpiperidine group in the target compound contrasts with pyrrolidine-based analogs (e.g., 3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, ).

Physicochemical Properties

The table below compares key properties of this compound with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Notes
This compound C₁₂H₁₆FN₂O₂ 253.27 Fluorine, 1-methylpiperidine Enhanced kinase inhibition potential
3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine HCl C₉H₁₂ClFN₂O 218.66 Pyrrolidine, hydrochloride salt Improved solubility due to salt form
2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₆N₂O₂ 232.28 Methoxy, pyrrolidine Antimicrobial activity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies Varies Chlorine, substituted phenyl groups Anticancer and kinase inhibitory
Key Observations:
  • Fluorine’s Role: The fluorine atom in the target compound likely reduces metabolic oxidation, extending half-life compared to non-fluorinated analogs .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas the free base form of the target compound may favor lipophilicity and tissue penetration.

Biological Activity

3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into the biological activity of this compound, focusing on its interactions with biological targets, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 3-position and a methoxy group linked to a 1-methylpiperidine moiety at the 2-position. The molecular formula is C12H17FN2OC_{12}H_{17}FN_{2}O with a molecular weight of 224.27 g/mol. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical research .

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as ligands for nicotinic acetylcholine receptors (nAChRs). These interactions can influence neurotransmission, which has implications for neurodegenerative conditions such as Alzheimer's disease. The specific binding affinity and activity may vary based on the structural properties and functional groups present in the compound.

Table 1: Summary of Biological Activities

Activity Target Effect Reference
Nicotinic Acetylcholine ReceptornAChRModulates neurotransmission; potential in Alzheimer's
CytotoxicityVarious Cancer Cell LinesInhibitory effects on cancer cell proliferation
Microtubule AssemblyCancer CellsInduces apoptosis via microtubule destabilization

Synthesis and Derivatives

The synthesis of this compound can involve several strategies, including nucleophilic substitution reactions. Common methods include fluorination using reagents such as aluminum fluoride (AlF₃) or copper fluoride (CuF₂) at elevated temperatures . Variations in synthetic routes may lead to derivatives with altered biological activities.

Case Studies and Research Findings

  • Nicotinic Receptor Ligands : A study highlighted the role of similar fluorinated compounds in selectively targeting nAChRs, suggesting their potential use in treating neurodegenerative diseases. The binding affinity was noted to be significantly influenced by the fluorine substitution.
  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies indicated that some derivatives could act as microtubule-destabilizing agents, leading to apoptosis in cancer cells .
  • Molecular Modeling Studies : Molecular docking studies have shown that the structural characteristics of this compound enhance its interaction with biological targets, potentially improving its efficacy as a therapeutic agent .

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